1-tert-butyl-4-iodo-1H-pyrazole (CAS: 1354705-41-1) is a functionalized heterocyclic building block essential for synthesizing complex, multi-substituted pyrazole derivatives. The tert-butyl group serves as a robust, sterically demanding N-1 protecting group that enhances solubility in organic solvents and directs substitution, while being removable under acidic conditions.[1] The iodo-substituent at the C-4 position provides a highly reactive site for carbon-carbon and carbon-heteroatom bond formation, particularly in metal-catalyzed cross-coupling reactions, which are fundamental to the development of pharmaceuticals and advanced materials.[2][3]
Substituting 1-tert-butyl-4-iodo-1H-pyrazole with its bromo or chloro analogs is often unviable without significant process redevelopment. The carbon-iodine bond's lower dissociation energy compared to carbon-bromine or carbon-chlorine bonds is the primary driver of its distinct reactivity profile.[1][4] This allows for faster oxidative addition in palladium- or copper-catalyzed cycles, enabling reactions under milder conditions, at lower catalyst loadings, or with sensitive functional groups that would not tolerate the more forcing conditions required for less reactive halides. Attempting a direct substitution can lead to failed reactions, lower yields, or the need for complete re-optimization of catalysts, ligands, and temperature profiles, negating any potential cost savings on the initial raw material.
The primary procurement driver for aryl iodides over bromides is superior reactivity in cross-coupling reactions. The carbon-iodine bond is weaker than the carbon-bromine bond, facilitating the often rate-determining oxidative addition step in catalytic cycles.[4] This allows reactions to proceed under milder conditions, which is critical for complex molecule synthesis. For example, in Sonogashira couplings, aryl iodides can react at room temperature, whereas aryl bromides typically require heating.[1] This reactivity difference enables selective coupling of the iodide in the presence of a bromide, a key strategy in sequential synthesis.[1] While a direct head-to-head study for this specific pyrazole is not available, the fundamental reactivity trend (I > Br > Cl) is a well-established principle in synthetic chemistry.[1][4][5]
| Evidence Dimension | Reactivity in Pd-Catalyzed Cross-Coupling |
| Target Compound Data | High reactivity, enabling milder reaction conditions (e.g., lower temperatures). |
| Comparator Or Baseline | Aryl Bromides: Lower reactivity, often requiring more forcing conditions (e.g., higher temperatures, longer reaction times). |
| Quantified Difference | Enables reactions at room temperature that would require heating for the bromo-analog, providing a significant process window for temperature-sensitive substrates.[1] |
| Conditions | General Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira. |
Using the iodo-analog can reduce energy costs, shorten reaction times, and improve compatibility with sensitive functional groups, leading to higher overall process efficiency.
Substituted pyrazoles are a cornerstone of modern kinase inhibitor design, with the pyrazole core acting as a versatile scaffold to position functional groups within the ATP binding site of kinases like p38 MAP kinase.[1][4] The 4-position of the pyrazole is frequently functionalized to interact with key residues. 1-tert-butyl-4-iodo-1H-pyrazole provides a direct and reactive handle at this critical position, enabling the efficient introduction of aryl or heteroaryl groups via cross-coupling to build out complex structures. This specific building block is crucial for accessing libraries of potential inhibitors for screening and lead optimization in drug discovery programs targeting kinases.[5][6]
| Evidence Dimension | Scaffold Accessibility for Bioactive Molecules |
| Target Compound Data | Provides a highly reactive C-4 iodo group on a protected pyrazole core, ideal for elaboration into complex kinase inhibitor architectures. |
| Comparator Or Baseline | Unsubstituted or alternatively substituted pyrazoles, which would require additional, often lower-yielding, steps for C-4 functionalization. |
| Quantified Difference | Significantly reduces the number of synthetic steps required to access C-4 substituted pyrazole libraries compared to starting from an unfunctionalized pyrazole. |
| Conditions | Synthesis of intermediates for kinase inhibitor drug discovery programs. |
For medicinal chemists, this compound is a strategic starting material that accelerates the synthesis of diverse compound libraries, shortening drug discovery timelines.
The N-tert-butyl group is not merely a placeholder; it provides distinct processability advantages over other N-substituents or the unprotected NH-pyrazole. It significantly increases lipophilicity, which improves solubility in common non-polar organic solvents used in synthesis and chromatography, simplifying handling and purification.[4] Unlike N-H pyrazoles which can form intermolecular hydrogen bonds leading to higher melting points and lower solubility, the tert-butyl analog is typically a more tractable, crystalline solid.[1][4] Furthermore, the tert-butyl group is an atom-economical protecting group that can be removed cleanly under aqueous acid conditions, releasing isobutylene as the only byproduct.[4]
| Evidence Dimension | Handling and Purification Properties |
| Target Compound Data | Enhanced solubility in common organic solvents due to the lipophilic tert-butyl group. |
| Comparator Or Baseline | Unprotected 4-iodopyrazole, which has higher polarity and potential for strong intermolecular hydrogen bonding, often resulting in lower solubility in process solvents.[1] |
| Quantified Difference | Avoids handling issues associated with the high water solubility and difficult extractions reported for some unprotected or alternatively protected pyrazoles.[4] |
| Conditions | Standard laboratory and pilot-scale synthesis, extraction, and purification operations. |
Improved solubility and handling characteristics translate to more efficient and scalable workups and purifications, a key consideration in both research and manufacturing.
This compound is the right choice for research programs requiring the rapid synthesis of substituted pyrazole libraries for screening. Its high reactivity at the 4-position allows for efficient diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings to explore structure-activity relationships around a privileged heterocyclic core.[1][4]
In the synthesis of complex multi-substituted heterocycles, the differential reactivity of the C-I bond versus other halogens is a powerful tool. This compound is ideal for synthetic routes that require a selective, milder-condition coupling at the pyrazole 4-position while leaving a less reactive site (e.g., an aryl bromide) on another part of the molecule intact for a subsequent, more forcing coupling step.[5]
For processes where ease of handling and purification are critical, the N-tert-butyl group provides a distinct advantage. Its ability to improve solubility in standard organic solvents simplifies reaction workups and chromatographic purifications compared to more polar, unprotected N-H pyrazole analogs, making it a better choice for scale-up operations.[6]